NAALADase/GCPII Inhibition: 2-PMSA vs. 2-PMPA, >7,000-fold Potency Differential
In competitive NAALADase inhibition assays using rat enzyme homogenates, 2-(phosphonomethyl)butanedioic acid (2-PMSA, C4 backbone) exhibits a markedly lower potency (IC₅₀ = 2,200 nM) compared with its direct structural homolog 2-(phosphonomethyl)pentanedioic acid (2-PMPA, C5 backbone), which achieves an IC₅₀ of 0.3 nM under identical assay conditions [1]. The quantified difference exceeds 7,330-fold and reflects the inability of the shorter succinate scaffold to properly position the phosphonate group for bimetallic active-site zinc coordination required for high-affinity inhibition.
| Evidence Dimension | NAALADase (EC 3.4.17.21) inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 2,200 nM (2.2 µM) |
| Comparator Or Baseline | 2-PMPA IC₅₀ = 0.3 nM (300 pM) |
| Quantified Difference | ~7,333-fold less potent |
| Conditions | NAALADase enzyme assay; Rattus norvegicus brain homogenate; reference compound 2-PMPA run in parallel; data extracted from Jackson et al. J. Med. Chem. 2001 |
Why This Matters
Researchers requiring a negative control with matched physicochemical properties but >7,000-fold lower target engagement must specify 2-PMSA rather than assuming any phosphonoalkyl dicarboxylic acid will serve equally.
- [1] BRENDA Enzyme Database. Literature Summary for EC 3.4.17.21, extracted from Jackson et al. (2001) J. Med. Chem. 44, 4170–4175. 2-(phosphonomethyl)succinic acid IC₅₀: 2200 nM; 2-(phosphonomethyl)pentanedioic acid IC₅₀: 0.3 nM. Accessed 2026-05-10. View Source
